molecular formula C18H15F2N3O2 B2538685 N-(2,6-difluorobenzyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 941885-57-0

N-(2,6-difluorobenzyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2538685
CAS No.: 941885-57-0
M. Wt: 343.334
InChI Key: FNCPYSVGVFQICK-UHFFFAOYSA-N
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Description

N-(2,6-difluorobenzyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a naphthyridine core, which is a bicyclic structure containing nitrogen atoms, and a difluorobenzyl group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorobenzyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 2,6-difluorobenzyl chloride with an appropriate naphthyridine derivative under basic conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of advanced catalytic systems, such as copper-on-charcoal or other heterogeneous catalysts, can further optimize the reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorobenzyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide (NaOH) for substitution reactions, and acids like hydrochloric acid (HCl) for hydrolysis reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

N-(2,6-difluorobenzyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(2,6-difluorobenzyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby providing therapeutic benefits .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2,6-difluorobenzyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide include other naphthyridine derivatives and difluorobenzyl-containing compounds. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties. The presence of the difluorobenzyl group enhances its stability and reactivity, while the naphthyridine core provides a versatile scaffold for further functionalization and optimization .

Properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-1-ethyl-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N3O2/c1-2-23-16-11(5-4-8-21-16)9-12(18(23)25)17(24)22-10-13-14(19)6-3-7-15(13)20/h3-9H,2,10H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNCPYSVGVFQICK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NCC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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